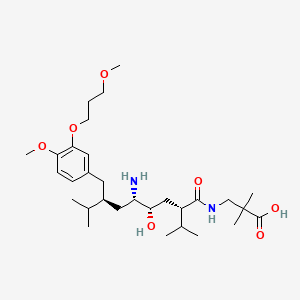

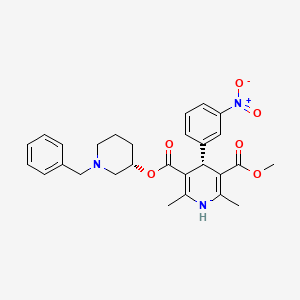

(3S,4'R)-Benidipine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4'R)-Benidipine HCl is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It was first synthesized in 1987 by Sankyo Co. Ltd., Japan. Since then, it has been extensively studied for its various pharmacological properties and therapeutic applications.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for (3S,4'R)-Benidipine HCl involves the synthesis of the intermediate compound (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate, which is then converted to (3S,4'R)-Benidipine HCl through a series of reactions.

Starting Materials

2-chlorobenzaldehyde, 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-1,4-dihydropyridine, sodium methoxide, sodium borohydride, hydrochloric acid, sodium hydroxide, acetic anhydride, acetic acid, ethanol, wate

Reaction

Step 1: Synthesis of (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate, a. React 2-chlorobenzaldehyde with 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-1,4-dihydropyridine in the presence of sodium methoxide to form (2-chlorophenyl)methyl 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate., b. React (2-chlorophenyl)methyl 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with 2-nitrobenzaldehyde in the presence of sodium borohydride to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate., Step 2: Conversion of (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate to (3S,4'R)-Benidipine HCl, a. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate with hydrochloric acid to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylic acid., b. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylic acid with acetic anhydride in the presence of acetic acid to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-diacetate., c. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-diacetate with sodium hydroxide in the presence of ethanol and water to form (3S,4'R)-Benidipine HCl.

Mécanisme D'action

(3S,4'R)-Benidipine HCl works by blocking the L-type calcium channels in the smooth muscle cells of blood vessels and the heart. This leads to vasodilation, decreased cardiac contractility, and reduced oxygen demand. It also inhibits the calcium influx in other cells, such as neurons and immune cells, which may contribute to its therapeutic effects.

Effets Biochimiques Et Physiologiques

(3S,4'R)-Benidipine HCl has been shown to have several biochemical and physiological effects, including the inhibition of the renin-angiotensin-aldosterone system, the reduction of oxidative stress, the improvement of endothelial function, and the modulation of ion channels and neurotransmitters. These effects may explain its beneficial effects on cardiovascular and other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

(3S,4'R)-Benidipine HCl has several advantages for lab experiments, such as its high potency, its selectivity for calcium channels, and its stability in aqueous solutions. However, it also has some limitations, such as its low solubility, its potential for off-target effects, and its dependence on experimental conditions, such as pH and temperature.

Orientations Futures

There are several future directions for the research on (3S,4'R)-Benidipine HCl, such as the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its effects on other diseases, such as cancer and neurological disorders, and the exploration of its potential for combination therapy with other drugs. Additionally, the elucidation of its molecular mechanisms of action and the identification of new targets may lead to the discovery of novel therapeutic agents.

Applications De Recherche Scientifique

(3S,4'R)-Benidipine HCl has been studied for its potential applications in cardiovascular diseases, such as hypertension, angina pectoris, and heart failure. It has been shown to reduce blood pressure, improve myocardial perfusion, and decrease the incidence of cardiovascular events. It has also been investigated for its effects on other systems, such as the nervous system, the renal system, and the immune system.

Propriétés

IUPAC Name |

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-JYFHCDHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4'R)-Benidipine HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

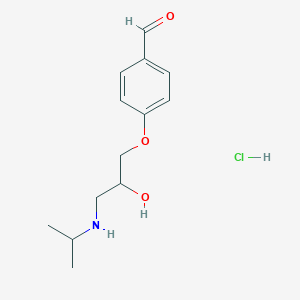

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

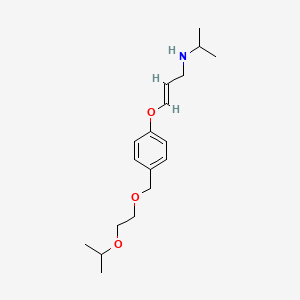

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)